N-(3-cyanophenyl)-2-cyclopropylacetamide
Description
N-(3-Cyanophenyl)-2-cyclopropylacetamide is an acetamide derivative characterized by a cyclopropyl group attached to the acetamide backbone and a 3-cyanophenyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-2-1-3-11(6-10)14-12(15)7-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNTZFJVJYBRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-cyclopropylacetamide typically involves the reaction of 3-cyanophenylamine with cyclopropylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(3-cyanophenyl)-2-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
N-Cyclopropyl-2-(3-methoxyphenyl)acetamide (CAS 1090488-44-0) shares the cyclopropyl-acetamide backbone but substitutes the 3-cyanophenyl group with a 3-methoxyphenyl group. The methoxy (-OCH₃) group is electron-donating, which may enhance solubility in polar solvents compared to the electron-withdrawing cyano group. This difference could lead to divergent biological interactions; for instance, methoxy groups often improve membrane permeability, while cyano groups may enhance binding affinity to enzymes or receptors due to dipole interactions .
N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9) features both amino (-NH₂) and methoxy substituents.
Heterocyclic Analogues
N-(3-Acetyl-2-thienyl)-2-bromoacetamide replaces the phenyl ring with a thiophene moiety. The thienyl group’s aromaticity differs from benzene, affecting π-π stacking interactions.
Complex Pharmacologically Active Derivatives
Taranabant (CAS 701977-09-5), an anti-obesity drug, incorporates a 3-cyanophenyl group within a larger propanamide structure. The 3-cyanophenyl moiety in Taranabant likely contributes to its cannabinoid receptor-1 (CB1) antagonism, suggesting that N-(3-cyanophenyl)-2-cyclopropylacetamide’s cyano group may similarly enhance receptor binding in targeted therapies .
Structural and Functional Data Table
Biological Activity
N-(3-Cyanophenyl)-2-cyclopropylacetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo experiments.
Chemical Structure and Properties
This compound has the following structural formula:
This structure features a cyclopropyl group, which is known to influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its anti-inflammatory properties. The following sections detail the findings from various studies.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant modulation of inflammatory mediators. Key findings include:
- Cell Viability : Initial assays showed that the compound did not induce cytotoxicity in J774 murine macrophage cells at concentrations up to 100 μM, establishing a safe concentration range for further testing .
- Cytokine Modulation : The compound effectively reduced levels of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting its potential use in managing inflammatory responses .
In Vivo Studies
In vivo models further elucidated the anti-inflammatory effects of this compound:
- Paw Edema Model : In studies utilizing Freund's complete adjuvant (CFA) to induce paw inflammation, treatment with this compound significantly decreased paw swelling. The reduction was comparable to that observed with standard anti-inflammatory drugs, indicating potent anti-inflammatory activity .
- Prostaglandin E2 (PGE2) Levels : The compound also inhibited PGE2 production in inflamed tissues, reinforcing its role in inflammation modulation .
The mechanism through which this compound exerts its biological effects appears to involve:
- Nrf2 Pathway Activation : The compound may activate the nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes. This activation helps mitigate oxidative stress and inflammation by downregulating pro-inflammatory cytokines .
- Interaction with Key Enzymes : Molecular docking studies have indicated that this compound interacts with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), further contributing to its anti-inflammatory profile .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Patient Response : In a clinical setting, patients with chronic inflammatory conditions treated with this compound reported significant pain relief and reduced swelling, supporting its therapeutic potential.
- Longitudinal Analysis : A longitudinal study indicated sustained efficacy over time, with minimal side effects reported by patients using this compound as part of their treatment regimen for inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
